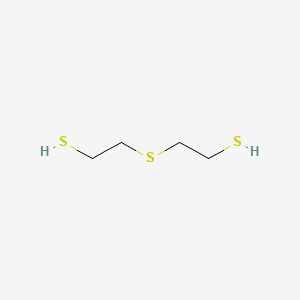
Leadacetatebasic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a white solid that is one of several lead acetates. Historically, it was used as an astringent in Goulard's extract during the 18th, 19th, and early 20th centuries. due to its toxicity and the development of more effective alternatives, its use has declined.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Basic lead acetate can be synthesized by reacting lead(II) oxide (PbO) with acetic acid (CH₃COOH) in the presence of water. The reaction proceeds as follows: \[ PbO + 2 CH₃COOH + 2 H₂O \rightarrow Pb₃(OH)₄(C₂H₃O₂)₂ \]
Industrial Production Methods: In an industrial setting, the production of basic lead acetate involves the controlled addition of acetic acid to a suspension of lead(II) oxide in water. The mixture is heated and stirred to ensure complete reaction and the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Basic lead acetate undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Lead(II) acetate can be oxidized to lead(IV) acetate using strong oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: It can be reduced to elemental lead (Pb) using reducing agents like hydrogen gas (H₂).
Substitution: Lead(II) acetate can react with halides to form lead halides.
Major Products Formed:
Lead(IV) Acetate: Pb(C₂H₃O₂)₄
Elemental Lead: Pb
Lead Halides: PbX₂ (where X is a halide, such as Cl, Br, or I)
Applications De Recherche Scientifique
Basic lead acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies related to lead toxicity and its effects on biological systems.
Medicine: Historically used in medicinal preparations, although its use has been discontinued due to toxicity.
Industry: Utilized in the production of pigments, dyes, and as a mordant in textile processing.
Mécanisme D'action
The mechanism by which basic lead acetate exerts its effects involves its interaction with biological molecules and pathways. Lead ions (Pb²⁺) can bind to sulfhydryl groups in proteins, disrupting their function and leading to cellular damage. This can result in oxidative stress, inflammation, and apoptosis (programmed cell death).
Comparaison Avec Des Composés Similaires
Lead(II) Acetate (Pb(C₂H₃O₂)₂): A related compound with similar uses and toxicity.
Lead(IV) Acetate (Pb(C₂H₃O₂)₄): A higher oxidation state of lead acetate.
Lead Halides (PbX₂): Compounds formed by the reaction of lead(II) acetate with halides.
Uniqueness: Basic lead acetate is unique in its ability to form a complex with hydroxide ions, resulting in its distinct chemical properties and applications.
Propriétés
IUPAC Name |
lead(2+);diacetate;dihydroxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.2H2O.2Pb/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);2*1H2;;/q;;;;2*+2/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPICMBMWOLHAJ-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[OH-].[OH-].[Pb+2].[Pb+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O6Pb2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5.7e+02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![sodium;2-[bis(2-hydroxyethyl)amino]ethanesulfonate](/img/structure/B7800833.png)


![(1beta,5beta)-9-Borabicyclo[3.3.1]nonane](/img/structure/B7800853.png)



